N-(3,4-dimethylphenyl)-2-methoxy-5-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]benzene-1-sulfonamide
Description
N-(3,4-dimethylphenyl)-2-methoxy-5-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with a methoxy group and a tetrazole ring bearing an isopropyl group. The tetrazole moiety in this compound enhances metabolic stability compared to carboxylic acids, while the isopropyl group may influence lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-methoxy-5-(1-propan-2-yltetrazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-12(2)24-19(20-22-23-24)15-7-9-17(27-5)18(11-15)28(25,26)21-16-8-6-13(3)14(4)10-16/h6-12,21H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXXNZKMGLAEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C3=NN=NN3C(C)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-methoxy-5-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile compound under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine in the presence of a base such as triethylamine.
Methoxylation: The methoxy group is typically introduced through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-methoxy-5-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of various sulfonamide derivatives, including compounds similar to N-(3,4-dimethylphenyl)-2-methoxy-5-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]benzene-1-sulfonamide. These compounds have been evaluated for their efficacy against several cancer cell lines.
Case Study:
A study investigated the cytotoxic effects of sulfonamide derivatives on human lung adenocarcinoma (A549) cells. The results indicated that compounds with a similar structure exhibited significant antiproliferative activity with IC50 values ranging from 10 to 30 µM, suggesting a promising avenue for further development in cancer therapeutics .
Anticonvulsant Properties
The anticonvulsant activity of tetrazole-containing compounds has been documented extensively. The structural motifs present in this compound may contribute to its potential effectiveness in managing seizure disorders.
Case Study:
In a picrotoxin-induced convulsion model, similar tetrazole derivatives demonstrated notable anticonvulsant properties. The structure–activity relationship (SAR) analysis revealed that the presence of a methoxy group significantly enhanced the anticonvulsant efficacy .
Antimicrobial Activity
The antimicrobial potential of sulfonamides has been recognized for decades. Compounds structurally related to this compound have shown effectiveness against various bacterial strains.
Case Study:
Research demonstrated that certain sulfonamide derivatives exhibited antibacterial activity comparable to standard antibiotics such as norfloxacin. The evaluation involved testing against both Gram-positive and Gram-negative bacteria using the dilution method .
Anticancer Mechanism:
The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The presence of specific functional groups enhances its interaction with target proteins involved in cell proliferation and survival pathways.
Anticonvulsant Mechanism:
It is hypothesized that the tetrazole ring plays a critical role in modulating neurotransmitter systems associated with seizure activity. Compounds with similar structures have been shown to enhance GABAergic transmission or inhibit excitatory neurotransmitter release.
Antimicrobial Mechanism:
The sulfonamide moiety is known to inhibit bacterial folate synthesis by mimicking p-amino benzoic acid (PABA), thereby disrupting nucleic acid synthesis in bacteria.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-methoxy-5-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
*Molecular weights estimated based on structural formulas.
Key Structural and Functional Differences:
- Tetrazole vs. Pyrazole/Benzimidazolone : The target compound’s tetrazole ring offers superior metabolic resistance compared to pyrazole or benzimidazolone derivatives, which may undergo faster oxidative degradation .
- The methoxy group in the target compound may reduce steric hindrance compared to bulkier substituents like dimethoxybenzene in , improving binding to flat enzymatic pockets.
- Synthetic Accessibility : Synthesis of the target compound likely involves tetrazole cyclization (e.g., via [2+3] cycloaddition), whereas derivatives like require pyrazole-forming reactions (e.g., hydrazine condensation) .
Research Findings and Methodological Considerations
While direct pharmacological data for the target compound is absent in the evidence, insights can be inferred from analogous structures:
- Docking Studies : Tools like AutoDock4 could predict binding modes to targets such as cyclooxygenase-2 (COX-2), where sulfonamides often occupy the hydrophobic active site. The tetrazole’s planar structure may mimic carboxylate binding in COX inhibitors.
- Crystallographic Analysis : SHELX is critical for resolving sulfonamide conformations; the target’s tetrazole may adopt a similar orientation to carboxylates in resolved structures.
- SAR Trends: Bulkier substituents (e.g., benzimidazolone in ) may reduce bioavailability but increase target specificity, whereas smaller groups (e.g., methylpropanoyl in ) balance potency and solubility.
Biological Activity
N-(3,4-dimethylphenyl)-2-methoxy-5-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]benzene-1-sulfonamide is a compound of considerable interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Phenyl ring : Substituted with dimethyl groups.
- Methoxy group : Enhances lipophilicity and biological activity.
- Tetrazole moiety : Known for its diverse pharmacological effects.
- Sulfonamide group : Contributes to antibacterial properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing tetrazole and sulfonamide functionalities. For instance, derivatives of tetrazoles have shown promising antifungal activity against various strains such as Fusarium sambucinum and Aspergillus niger . The presence of the sulfonamide group in similar compounds has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organisms | Activity Level |
|---|---|---|
| Tetrazole Derivative | Fusarium sambucinum | Moderate |
| Sulfonamide Compound | Staphylococcus aureus | High |
| Tetrazole-Sulfonamide | Escherichia coli | Moderate |
Cytotoxicity
The compound's cytotoxic effects have been evaluated in various cancer cell lines. Research indicates that modifications in the structure can significantly influence cytotoxic activity. For example, compounds with similar structural features exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines . This suggests that the tetrazole moiety may contribute to the anticancer properties through mechanisms involving apoptosis induction.
Table 2: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A549 (Lung Adenocarcinoma) | 1.61 |
| Compound B | NIH/3T3 (Mouse Embryoblast) | 1.98 |
| N-(3,4-dimethylphenyl) | Various Cancer Lines | TBD |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Induction of Apoptosis : The tetrazole ring may interact with cellular targets involved in apoptotic pathways.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Antifungal Activity : A series of tetrazole derivatives were synthesized and tested against fungal strains. Results indicated that specific substitutions significantly enhanced antifungal potency .
- Cytotoxicity Assessment : A comparative study on various sulfonamide derivatives showed that structural modifications could enhance selectivity towards cancer cells while reducing toxicity to normal cells .
Q & A
Q. What steps ensure reproducibility in crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
